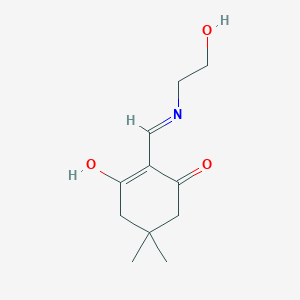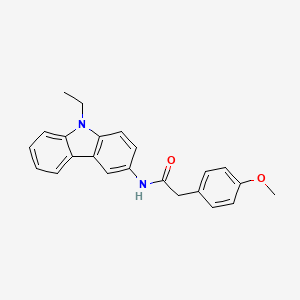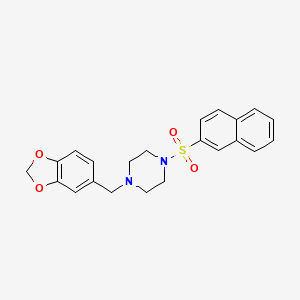![molecular formula C8H14O4S B11636717 2-[(2-Methylpropyl)sulfanyl]butanedioic acid](/img/structure/B11636717.png)
2-[(2-Methylpropyl)sulfanyl]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylpropyl)sulfanyl]butanedioic acid is an organic compound characterized by the presence of a sulfanyl group attached to a butanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropyl)sulfanyl]butanedioic acid typically involves the reaction of 2-methylpropyl mercaptan with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or alkoxides replace the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylpropyl)sulfanyl]butandisäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und Enzymwirkungen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und antioxidative Wirkungen.
Industrie: Wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(2-Methylpropyl)sulfanyl]butandisäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Sulfanyl-Gruppe kann Redoxreaktionen eingehen, wodurch das zelluläre Redoxgleichgewicht beeinflusst und Signalwege moduliert werden. Darüber hinaus kann die Verbindung als Ligand wirken und an Metallionen binden, wodurch deren biologische Verfügbarkeit und Aktivität beeinflusst werden.
Ähnliche Verbindungen:
2-Methylbutandisäure: Fehlt die Sulfanyl-Gruppe, was zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führt.
Butandisäure: Eine einfachere Struktur ohne die Methyl- und Sulfanyl-Substitutionen, was zu unterschiedlichen Eigenschaften und Anwendungen führt.
2-[(2-Methylpropyl)thio]butandisäure:
Einzigartigkeit: 2-[(2-Methylpropyl)sulfanyl]butandisäure ist einzigartig durch das Vorhandensein sowohl einer Sulfanyl-Gruppe als auch eines Butandisäure-Grundgerüsts, was ihr eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleiht. Diese Kombination von funktionellen Gruppen macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Wirkmechanismus
The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and modulating signaling pathways. Additionally, the compound may act as a ligand, binding to metal ions and affecting their biological availability and activity.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutanedioic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
Butanedioic acid: A simpler structure without the methyl and sulfanyl substitutions, leading to distinct properties and applications.
2-[(2-Methylpropyl)thio]butanedioic acid:
Uniqueness: 2-[(2-Methylpropyl)sulfanyl]butanedioic acid is unique due to the presence of both a sulfanyl group and a butanedioic acid backbone, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H14O4S |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
2-(2-methylpropylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(2)4-13-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
YDHQINANGZTFLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11636642.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636650.png)
![(6Z)-5-imino-6-[(5-methylfuran-2-yl)methylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636652.png)

![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)

![(3Z)-3-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]-1-benzyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11636669.png)



![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636699.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B11636715.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636720.png)
